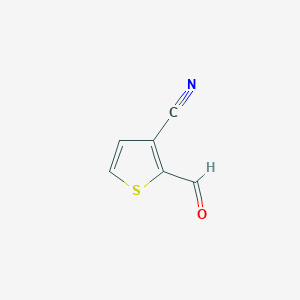

2-Formylthiophene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NOS/c7-3-5-1-2-9-6(5)4-8/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDONRZJCFROGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Cyanothiophene-2-Carbaldehyde

Executive Summary

3-Cyanothiophene-2-carbaldehyde (also known as 2-formylthiophene-3-carbonitrile) is a critical heterocyclic intermediate in medicinal chemistry. Its unique structural motif—featuring an electrophilic aldehyde group at the C2 position and an electron-withdrawing nitrile group at the adjacent C3 position—makes it an ideal scaffold for the synthesis of fused bicyclic systems. Specifically, it serves as a direct precursor to thieno[2,3-d]pyrimidines and thieno[2,3-d]pyridazines , classes of compounds with significant pharmacological activities, including kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial properties. This guide details the structural properties, synthesis pathways, and reactivity profiles essential for leveraging this molecule in drug discovery.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

Core Structure

The molecule consists of a thiophene ring substituted with a formyl group (-CHO) at position 2 and a cyano group (-CN) at position 3. This ortho-disposition is the key driver of its reactivity, facilitating cyclocondensation reactions with binucleophiles.

| Property | Value / Description |

| Systematic Name | 3-Cyanothiophene-2-carbaldehyde |

| Alternative Names | 2-Formylthiophene-3-carbonitrile; 3-Cyano-2-thiophenecarboxaldehyde |

| Molecular Formula | C₆H₃NOS |

| Molecular Weight | 137.16 g/mol |

| Key Functional Groups | Aldehyde (C2), Nitrile (C3) |

| Electronic Character | Electron-deficient thiophene ring due to -I/-M effects of both substituents. |

Spectroscopic Profile (Predicted)

-

¹H NMR (CDCl₃): Distinct singlet for the aldehyde proton at δ ~10.0–10.5 ppm. Thiophene ring protons (H4, H5) appear as doublets in the aromatic region (δ 7.5–8.0 ppm) with typical thiophene coupling constants (J ≈ 5.0 Hz).

-

IR Spectrum:

-

ν(C≡N): Sharp, weak-to-medium band at ~2220–2240 cm⁻¹.

-

ν(C=O): Strong band at ~1660–1690 cm⁻¹ (conjugated aldehyde).

-

-

MS (EI/ESI): Molecular ion peak [M]⁺ or [M+H]⁺ at m/z 137/138.

Synthetic Pathways[1][6][8]

The synthesis of 3-cyanothiophene-2-carbaldehyde generally proceeds via functionalization of pre-existing thiophene scaffolds. The most robust method involves the cyanation of 3-bromothiophene-2-carbaldehyde.

Route A: Cyanation of 3-Bromothiophene-2-carbaldehyde (Primary Route)

This method utilizes the Rosenmund-von Braun reaction or a Palladium-catalyzed cyanation to replace the bromine atom with a nitrile group.

-

Starting Material: 3-Bromothiophene-2-carbaldehyde (CAS 930-96-1).[2]

-

Reagents: Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂).

-

Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ (for Pd-catalyzed variant).

-

Solvent: DMF or NMP (high boiling point polar aprotic solvents).

-

Conditions: Reflux (140–160°C) for CuCN; 80–120°C for Pd-catalyzed.

Route B: Formylation of 3-Cyanothiophene

Alternatively, the aldehyde group can be introduced onto the 3-cyanothiophene core.

-

Starting Material: 3-Cyanothiophene (CAS 1641-09-4).

-

Reagents: LDA (Lithium Diisopropylamide), DMF.

-

Mechanism: Lithiation occurs preferentially at the C2 position (alpha to sulfur and ortho to the directing nitrile group) at -78°C, followed by quenching with DMF.

Synthesis Workflow Diagram

Figure 1: Two primary synthetic routes for accessing 3-cyanothiophene-2-carbaldehyde.

Reactivity & Applications

The core value of 3-cyanothiophene-2-carbaldehyde lies in its ability to undergo cyclization reactions with binucleophiles to form fused heterocyclic systems.

Synthesis of Thieno[2,3-d]pyrimidines

Reaction with amidines (e.g., guanidine, formamidine) or urea derivatives leads to thieno[2,3-d]pyrimidines. These scaffolds are bioisosteres of quinazolines and are widely explored as tyrosine kinase inhibitors (e.g., EGFR inhibitors).

-

Mechanism: Condensation of the amine with the aldehyde to form an imine, followed by nucleophilic attack of the second nitrogen on the nitrile carbon.

Synthesis of Thieno[2,3-d]pyridazines

Reaction with hydrazine (or substituted hydrazines) yields thieno[2,3-d]pyridazines.

-

Mechanism:

-

Hydrazine attacks the aldehyde (C2) to form a hydrazone intermediate.[3]

-

The terminal NH₂ of the hydrazone attacks the nitrile (C3).

-

Cyclization and tautomerization yield the 4-amino-thieno[2,3-d]pyridazine or the dihydro-derivative depending on conditions.

-

Reactivity Workflow Diagram

Figure 2: Divergent synthesis of fused heterocycles from the 3-cyanothiophene-2-carbaldehyde scaffold.

Experimental Protocols

Protocol 1: Synthesis via Cyanation of 3-Bromothiophene-2-carbaldehyde

Objective: Convert the bromo-precursor to the cyano-target.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N₂ or Ar).[1]

-

Reagents: Add 3-bromothiophene-2-carbaldehyde (1.0 equiv) and CuCN (1.5 equiv) to anhydrous DMF (0.5 M concentration relative to substrate).

-

Reaction: Heat the mixture to reflux (approx. 150°C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc) for the disappearance of the starting material.

-

Work-up: Cool to room temperature. Pour the mixture into a solution of FeCl₃ (aq) or ethylenediamine (aq) to decompose the copper complexes. Extract with Ethyl Acetate (3x).

-

Purification: Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol 2: General Cyclization to Thieno[2,3-d]pyrimidine

Objective: Synthesize a kinase inhibitor scaffold.

-

Setup: 50 mL flask.

-

Reagents: Dissolve 3-cyanothiophene-2-carbaldehyde (1.0 equiv) and Guanidine Hydrochloride (1.5 equiv) in Ethanol or DMF. Add a base (e.g., K₂CO₃ or NaOEt, 2.0 equiv).

-

Reaction: Reflux for 6–12 hours.

-

Isolation: Cool the mixture. If a precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from EtOH/Water.

Safety & Handling

-

Hazards: Thiophene derivatives are organosulfur compounds and should be treated as potential irritants and toxic substances.

-

Cyanide Risk: Route A involves CuCN. Strict safety protocols for handling cyanides must be followed (bleach quenching of waste, H₂S detection, no acidic conditions).

-

Storage: Store under inert gas at 2–8°C. Aldehydes can oxidize to carboxylic acids over time; the nitrile group is generally stable but can hydrolyze under strong acidic/basic conditions.

References

-

Synthesis of Thienopyrimidines: Encyclopedia MDPI. "Access to thieno[2,3-d]pyrimidine derivatives from 2-amino-3-cyanothiophene derivatives." Available at: [Link]

-

Thiophene Carbaldehyde Synthesis: SciSpace. "Method for producing thiophene-3-carboxaldehyde."[4] Available at: [Link]

-

Biological Evaluation: MDPI Pharmaceuticals. "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines... as Tyrosine Kinase Inhibitors." Available at: [Link]

-

Gewald Reaction Context: ResearchGate. "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Available at: [Link]

Sources

Navigating the Solution Space: A Technical Guide to the Solubility of 2-Formylthiophene-3-carbonitrile in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-formylthiophene-3-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry. In the absence of established public data, this document serves as a foundational resource, offering a deep dive into the theoretical principles governing its solubility, a detailed methodology for experimental determination, and a predictive analysis of its behavior in a range of common organic solvents. This guide is designed to empower researchers to confidently approach the formulation and development of novel therapeutics based on this promising scaffold.

Introduction: The Emerging Significance of 2-Formylthiophene-3-carbonitrile

Thiophene-containing molecules are a cornerstone in medicinal chemistry, with many approved drugs featuring this versatile heterocyclic core. The unique electronic properties and ability of the thiophene ring to engage in various non-covalent interactions make it a privileged scaffold in drug design.[1] 2-Formylthiophene-3-carbonitrile, a derivative possessing both a reactive formyl group and a polar nitrile moiety, represents a promising building block for the synthesis of novel bioactive compounds. Its solubility profile is a critical physicochemical parameter that dictates its handling, reactivity, and ultimately, its potential for therapeutic applications. Understanding its behavior in various organic solvents is paramount for its effective utilization in synthetic chemistry and formulation development.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] To predict the solubility of 2-formylthiophene-3-carbonitrile, we must first dissect its molecular structure and the physicochemical properties of its constituent functional groups.

Structural Analysis of 2-Formylthiophene-3-carbonitrile

The structure of 2-formylthiophene-3-carbonitrile incorporates three key functional components: a thiophene ring, a formyl group (-CHO), and a nitrile group (-C≡N).

Figure 1: Structure of 2-formylthiophene-3-carbonitrile.

-

Thiophene Ring: The thiophene ring is an aromatic heterocycle. While often considered non-polar, the sulfur atom introduces a degree of polarity and the π-electron system can participate in weak hydrogen bonding.[3][4]

-

Formyl Group (-CHO): The formyl group is polar due to the electronegative oxygen atom creating a dipole moment.[5][6] The oxygen atom can act as a hydrogen bond acceptor, but the hydrogen atom attached to the carbonyl carbon does not participate in hydrogen bonding.[2][7]

-

Nitrile Group (-C≡N): The nitrile group is highly polar due to the electronegative nitrogen atom and the triple bond.[8] The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.[9]

Predicted Solubility Profile

Based on the analysis of its functional groups, 2-formylthiophene-3-carbonitrile is predicted to be a polar molecule . The presence of two strong polar groups, the formyl and nitrile moieties, will dominate its solubility characteristics.

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): The molecule is expected to exhibit good solubility in these solvents. The solvent's hydroxyl group can act as a hydrogen bond donor to the oxygen of the formyl group and the nitrogen of the nitrile group.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): High solubility is anticipated in these solvents. The strong dipole-dipole interactions between the solvent and the polar functional groups of the solute will facilitate dissolution.

-

Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is expected in nonpolar solvents. The energy required to break the strong intermolecular forces between the polar solute molecules will not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-formylthiophene-3-carbonitrile in various organic solvents.

Figure 2: Experimental workflow for solubility determination.

Materials and Equipment

-

Solute: High-purity, crystalline 2-formylthiophene-3-carbonitrile.

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-formylthiophene-3-carbonitrile to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-formylthiophene-3-carbonitrile of known concentrations in the respective solvent.

-

Analyze the standard solutions and the filtered saturated solution samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the solute in the saturated solution.

-

-

Data Analysis:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of 2-formylthiophene-3-carbonitrile in the experimental samples.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Predicted Solubility in Common Organic Solvents

While experimental validation is crucial, a predictive summary based on the principles of intermolecular forces provides a valuable starting point for solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility of 2-Formylthiophene-3-carbonitrile | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent's -OH group and the solute's formyl oxygen and nitrile nitrogen. |

| Polar Aprotic | Acetone, Acetonitrile | High | Favorable dipole-dipole interactions between the polar solvent and the polar functional groups of the solute. |

| DMF, DMSO | Very High | Strong polar aprotic solvents capable of disrupting the solute's crystal lattice and solvating the polar functional groups effectively. | |

| Moderately Polar | Ethyl Acetate, DCM | Moderate | A balance of polar and nonpolar characteristics in the solvent may allow for some degree of interaction and dissolution. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | Weak van der Waals forces between the solvent and solute are insufficient to overcome the strong intermolecular forces of the solute. |

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 2-formylthiophene-3-carbonitrile in organic solvents. By combining theoretical predictions based on molecular structure with a detailed experimental protocol, researchers can efficiently and accurately characterize this critical physicochemical property. The insights gained from such studies will be instrumental in advancing the use of this promising heterocyclic compound in drug discovery and development, facilitating its seamless integration into synthetic workflows and formulation strategies.

References

Sources

- 1. Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. 7.2 Aldehydes and Ketones – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Rotational spectrum of thiophene···HCl Does thiophene act as an aromatic π-type electron donor or an n-type electron donor in hydrogen-bond formation? - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. brainly.com [brainly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. study.com [study.com]

A Guide to the Safe Handling of Thiophene Aldehydes in Research & Development: Spotlight on 2-Formylthiophene

A Note on Chemical Specificity: This guide was developed in response to a query for "2-formylthiophene-3-carbonitrile." However, a comprehensive search for a specific Safety Data Sheet (SDS) for this exact isomer yielded no results. The safe handling of chemical reagents is predicated on data specific to the exact molecular structure. Toxicological and reactivity profiles can vary significantly between isomers. Therefore, extrapolating safety data from related compounds is not a scientifically valid or safe practice.

This document will use the well-documented and structurally related compound, 2-Formylthiophene (CAS 98-03-3) , as an illustrative model to demonstrate the principles of creating and applying an in-depth safety guide. Researchers must obtain the specific SDS for 2-formylthiophene-3-carbonitrile from their supplier before commencing any work.

Section 1: Strategic Hazard Analysis of 2-Formylthiophene

2-Formylthiophene (also known as thiophene-2-carboxaldehyde) is a versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its utility, however, is paired with a distinct hazard profile that necessitates a rigorous and proactive approach to safety. Unlike a standard SDS, which lists hazards, this guide delves into the causality behind these risks to empower researchers with a deeper understanding for risk mitigation.

The primary hazards associated with 2-formylthiophene are its acute toxicity if swallowed, its capacity to cause serious skin and eye irritation, and its potential to cause respiratory irritation.[2][3][4][5] It is classified as a combustible liquid, adding a physical hazard to its toxicological profile.[6][7]

Toxicological Profile: Understanding the Biological Interaction

The reactivity of the aldehyde functional group is central to the toxicity of 2-formylthiophene. Aldehydes can readily react with biological nucleophiles, such as the amine groups in proteins and DNA, leading to cellular damage.

-

Oral Toxicity: Harmful if swallowed.[2][4][7] Ingestion can lead to gastrointestinal irritation, with symptoms including nausea, vomiting, and diarrhea.[3][6] The metabolic pathway and systemic effects underscore the importance of strict controls to prevent ingestion.

-

Dermal and Ocular Irritation: The compound is a significant irritant to the skin and eyes.[2][3][4][8] Prolonged contact can cause moderate skin irritation, and in some cases, may lead to dermatitis.[6] In the eyes, it can cause chemical conjunctivitis and potential corneal damage.[3][6] This is a direct consequence of the chemical's reactivity with the surface tissues.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[2][3][4] At high concentrations, it may lead to more severe effects, including central nervous system depression.[6] The volatility of the compound, while not extreme, is sufficient to pose an inhalation risk without proper ventilation.

Physicochemical Hazards

2-Formylthiophene is a combustible liquid with a flash point of 77 °C (170.6 °F).[7][9] This means that while it is not classified as flammable, it can ignite if exposed to an ignition source at or above this temperature. Vapors are heavier than air and can accumulate in low-lying areas, potentially traveling to a distant ignition source.[3]

Section 2: The Self-Validating Safety Workflow: A Proactive Approach

A self-validating safety workflow is a system of protocols designed to inherently check and confirm that safety measures are in place and effective before and during an experiment. This moves beyond passive reliance on PPE to an active state of risk management.

Pre-Use Verification Protocol

-

SDS Confirmation: Confirm the CAS number (98-03-3 for 2-formylthiophene) on the supplier bottle matches the SDS on file. Document this check in the lab notebook.

-

Ventilation Check: Before handling, verify that the chemical fume hood is operational. Check the airflow monitor and ensure the sash is at the appropriate height. This is a critical control to mitigate the primary inhalation hazard.[10]

-

PPE Inspection: Inspect gloves for any signs of degradation or punctures before use.[2] Ensure safety glasses or goggles meet approved standards (e.g., ANSI Z87.1) and are in good condition.[3]

-

Spill Kit Proximity: Confirm that a spill kit containing an inert absorbent material (such as dry sand, earth, or vermiculite), and a sealed waste container is within 10 feet of the workspace.[3][6]

Diagram: Hierarchy of Controls for 2-Formylthiophene

The following diagram illustrates the logical application of risk mitigation strategies, from most to least effective. This framework is fundamental to designing safe experimental procedures.

Caption: Hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Section 3: Quantitative Data and Physical Properties

A clear understanding of the physical properties of 2-formylthiophene is essential for safe handling, storage, and emergency planning.

| Property | Value | Source |

| CAS Number | 98-03-3 | [2][6] |

| Molecular Formula | C₅H₄OS | [6] |

| Molecular Weight | 112.15 g/mol | [6] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Boiling Point | 198 °C | [6][7] |

| Density | 1.2264 g/cm³ (at 20 °C) | [6] |

| Flash Point | 77 °C / 170.6 °F | [7][9] |

| Solubility | Slightly soluble in water | [6] |

| Vapor Density | 3.87 (Air = 1) | [6] |

Section 4: Standard Operating Procedures (SOPs)

These protocols are designed to provide clear, actionable steps for routine handling and emergency situations.

SOP: Routine Handling and Storage

-

Preparation: Don appropriate PPE: nitrile gloves, chemical safety goggles, and a lab coat.[2][6]

-

Environment: Conduct all manipulations of 2-formylthiophene inside a certified chemical fume hood to prevent inhalation of vapors.[9][10]

-

Dispensing: Use a calibrated pipette or syringe to transfer the liquid. Avoid creating splashes or aerosols.

-

Housekeeping: Keep the container tightly closed when not in use to prevent the release of vapors and potential contamination.[2][6]

-

Cleaning: After handling, wash hands and forearms thoroughly with soap and water.[2]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[6][8] It is recommended to refrigerate (approx. 4°C).[3][6] Ensure storage is away from heat, sparks, and open flames.[6][9]

SOP: Accidental Release Response

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Control Ignition Sources: Remove all sources of ignition from the area.[2][6]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment (Small Spill): For a small spill, absorb the liquid with an inert, non-combustible material like dry sand or vermiculite.[3][6] Do not use combustible materials like paper towels for the initial absorption.

-

Collection: Use spark-proof tools to carefully scoop the absorbed material into a designated, labeled chemical waste container.[6]

-

Decontamination: Clean the spill area with soap and water.

-

Waste Disposal: Dispose of the waste container according to institutional and local environmental regulations.[10]

Diagram: Spill Response Decision Workflow

This flowchart provides a logical pathway for responding to an accidental release, ensuring safety and compliance.

Caption: A decision-making workflow for responding to spills of 2-formylthiophene.

Section 5: Emergency and First-Aid Protocols

Immediate and correct first-aid response is critical to minimizing harm from exposure.

-

Inhalation: Remove the individual from the exposure source to fresh air immediately.[6] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation develops or persists.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting.[2][6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Section 6: Stability and Reactivity

Understanding the chemical stability and incompatibilities is crucial for preventing hazardous reactions.

-

Stability: The compound is stable under normal temperatures and pressures.[6] However, it is noted to be air-sensitive, which may lead to degradation over time.[7][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can cause vigorous reactions.[6][8]

-

Hazardous Decomposition Products: During a fire, thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[2][6][8]

References

-

2 - SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. (URL: [Link])

-

2-THIOPHENECARBOXALDEHYDE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. (URL: [Link])

-

5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004 - PubChem. (URL: [Link])

-

Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% - Cole-Parmer. (URL: [Link])

-

2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem. (URL: [Link])

-

2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS | CAS 98-03-3 MSDS - Loba Chemie. (URL: [Link])

Sources

- 1. 2-Thiophenecarboxaldehyde | 98-03-3 [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. 2-Formylthiophene(98-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemcia.com [chemcia.com]

Methodological & Application

Application Notes and Protocols for the Aldehyde Functionalization of 2-Formylthiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Formylthiophene-3-carbonitrile

2-Formylthiophene-3-carbonitrile is a highly versatile heterocyclic building block, pivotal in the synthesis of a diverse array of biologically active molecules and functional materials. The thiophene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The strategic placement of an aldehyde and a nitrile group on adjacent positions of the thiophene ring creates a unique reactive platform for a multitude of chemical transformations. This guide provides an in-depth exploration of key aldehyde functionalization reactions of 2-formylthiophene-3-carbonitrile, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.

PART 1: Knoevenagel Condensation: A Gateway to α,β-Unsaturated Thiophene Derivatives

The Knoevenagel condensation is a robust method for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[3][4] In the case of 2-formylthiophene-3-carbonitrile, this reaction provides a straightforward route to a variety of substituted thiophenes with significant potential for further synthetic elaboration.

Scientific Rationale

The electron-withdrawing nature of both the thiophene ring and the adjacent nitrile group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which facilitates the deprotonation of the active methylene compound.

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of 2-((3-cyanothiophen-2-yl)methylene)malononitrile, a key intermediate for the synthesis of thieno[2,3-d]pyrimidines.

Materials:

-

2-Formylthiophene-3-carbonitrile

-

Malononitrile

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-formylthiophene-3-carbonitrile in ethanol.

-

Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will likely precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-((3-cyanothiophen-2-yl)methylene)malononitrile.[4]

| Reagent | Molar Ratio | Catalyst | Solvent | Time (h) | Yield (%) |

| Malononitrile | 1.1 | Piperidine | Ethanol | 1-2 | >90 |

| Ethyl Cyanoacetate | 1.2 | Piperidine | Ethanol | 2-4 | 85-95 |

| Barbituric Acid | 1.0 | Water | Water | 2-4 | >90 |

Table 1: Typical Reaction Conditions for Knoevenagel Condensation of 2-Formylthiophene-3-carbonitrile.

PART 2: Wittig Reaction: Olefination of the Aldehyde Group

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] This reaction offers a reliable way to introduce a carbon-carbon double bond at the position of the aldehyde group in 2-formylthiophene-3-carbonitrile, leading to a variety of vinyl-substituted thiophenes.

Scientific Rationale

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8][9]

Caption: General Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide (Generalized)

This protocol describes a general procedure for the synthesis of 2-vinylthiophene-3-carbonitrile.

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Formylthiophene-3-carbonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe and needle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as potassium tert-butoxide (1.1 equivalents) in THF or n-butyllithium in hexanes, to the suspension with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-formylthiophene-3-carbonitrile (1.0 equivalent) in anhydrous THF dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-vinylthiophene-3-carbonitrile.[9][10]

PART 3: Reductive Amination: Synthesis of Aminomethylthiophenes

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[11][12] This reaction provides a direct route to aminomethyl-substituted thiophenes, which are valuable intermediates in the synthesis of various pharmaceuticals.

Scientific Rationale

The reaction proceeds in two steps: the formation of an imine or iminium ion intermediate from the reaction of the aldehyde with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[8] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity.[12][13]

Caption: Experimental Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination with a Primary Amine (Generalized)

This protocol outlines a general method for the synthesis of N-substituted 2-(aminomethyl)thiophene-3-carbonitriles.

Materials:

-

2-Formylthiophene-3-carbonitrile

-

Primary amine (e.g., aniline, benzylamine)

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve 2-formylthiophene-3-carbonitrile (1.0 equivalent) and the primary amine (1.1 equivalents) in methanol or ethanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the formation of the imine by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Be cautious as hydrogen gas will be evolved.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC until the imine is fully consumed.

-

Quench the reaction by carefully adding water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 2-(aminomethyl)thiophene-3-carbonitrile.[11][13]

PART 4: Application in the Synthesis of Thieno[2,3-d]pyrimidines

The functionalized 2-formylthiophene-3-carbonitrile derivatives are excellent precursors for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These scaffolds are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties.

Synthetic Strategy

A common and efficient route to thieno[2,3-d]pyrimidines involves the cyclization of the Knoevenagel condensation product of 2-formylthiophene-3-carbonitrile and malononitrile with formamide or other cyclizing agents.

Caption: Synthesis of a Thieno[2,3-d]pyrimidine Derivative.

Conclusion

2-Formylthiophene-3-carbonitrile is a valuable and versatile starting material for the synthesis of a wide range of functionalized thiophene derivatives. The aldehyde group can be efficiently transformed through Knoevenagel condensation, Wittig olefination, and reductive amination, providing access to a rich chemical space for drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic building block.

References

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). ACS Omega. Retrieved February 12, 2026, from [Link]

-

The Wittig Reaction. (n.d.). Organic Reactions. Retrieved February 12, 2026, from [Link]

-

Wittig Reaction - Wittig Reagents (in situ). (n.d.). Common Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved February 12, 2026, from [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved February 12, 2026, from [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). Molecules. Retrieved February 12, 2026, from [Link]

-

The Role of Sodium Borohydride in Reductive Amination. (2026, January 15). Oreate AI Blog. Retrieved February 12, 2026, from [Link]

-

Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Wittig Reaction. (n.d.). Retrieved February 12, 2026, from [Link]

-

Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. (n.d.). Iranian Journal of Chemistry and Chemical Engineering. Retrieved February 12, 2026, from [Link]

-

Novel Methods of Knoevenagel Condensation. (n.d.). International Journal of Advanced Research. Retrieved February 12, 2026, from [Link]

-

Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 11. organicreactions.org [organicreactions.org]

- 12. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 13. ics-ir.org [ics-ir.org]

Application Note: Precision Reductive Amination of 3-Cyanothiophene-2-carboxaldehyde

Executive Summary

This application note details optimized protocols for the reductive amination of 3-cyanothiophene-2-carboxaldehyde . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the thiophene ring serves as a bioisostere for benzene and the nitrile group provides a handle for further functionalization (e.g., hydrolysis to amides or cyclization to thienopyrimidines).

The primary challenge in this transformation is chemoselectivity : reducing the C2-imine intermediate without reducing the C3-nitrile group or poisoning the catalyst with the thiophene sulfur. This guide presents two field-validated methods:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aliphatic amines.

-

Method B (Enhanced): Titanium(IV) Isopropoxide mediated reduction for weakly nucleophilic amines (anilines) or sterically hindered substrates.

Chemical Context & Challenges[1][2][3][4][5]

Substrate Analysis

-

Electrophilicity: The C3-cyano group is electron-withdrawing, making the C2-aldehyde significantly more electrophilic than in unsubstituted thiophene-2-carboxaldehyde. This facilitates rapid imine formation.[1][2]

-

Sterics: The C3-substituent creates an ortho-like steric environment. While the linear nitrile group is not bulkier than a methyl group, it can influence the conformation of the resulting imine.

-

Chemoselectivity Risks:

-

Nitrile Reduction: Strong reducing agents (e.g.,

) or vigorous catalytic hydrogenation will reduce the nitrile to a primary amine. -

Thiophene Poisoning: The sulfur atom can poison heterogeneous catalysts (Pd/C, PtO2), making catalytic hydrogenation inconsistent.

-

Decision Matrix

Select the appropriate protocol based on your amine partner:

Figure 1: Protocol selection guide based on amine nucleophilicity.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary and secondary aliphatic amines. Mechanism: STAB is a mild hydride donor. It reduces the protonated iminium ion much faster than the aldehyde or the nitrile, ensuring high selectivity.[2]

Reagents:

-

3-cyanothiophene-2-carboxaldehyde (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)[3]

-

Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rates, but DCM is acceptable.

Step-by-Step Protocol:

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

-

Imine Formation: Add the amine (1.2 equiv). If the amine is a free base, add AcOH (1.0 equiv) to catalyze imine formation. If using an amine hydrochloride salt, add TEA (1.0 equiv) to liberate the free base, then add AcOH.

-

Mixing: Stir at room temperature for 15–30 minutes. Observation: A color change often indicates imine formation.

-

Reduction: Add

(1.5 equiv) in one portion.-

Note: Gas evolution is minimal compared to

, but do not seal the vessel tightly immediately.

-

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

-

Quench: Quench by adding saturated aqueous

. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Weakly nucleophilic amines (anilines) or sterically hindered amines where imine formation is unfavorable.

Mechanism:

Reagents:

-

3-cyanothiophene-2-carboxaldehyde (1.0 equiv)

-

Amine (1.0 – 1.2 equiv)

-

Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv) -

Sodium Borohydride (

) (1.5 equiv) -

Solvent: THF (dry) or Methanol (for the reduction step).

Step-by-Step Protocol:

-

Complexation: In a dry flask under inert atmosphere (

/Ar), mix the aldehyde (1.0 equiv) and amine (1.1 equiv). -

Titanium Addition: Add

(neat, 1.5 equiv) via syringe.-

Caution: The mixture may become viscous. If necessary, add a minimal amount of dry THF to maintain stirring.

-

-

Incubation: Stir at room temperature for 6–12 hours (or 50°C for 2 hours if highly hindered). This forms the imine-titanium species.

-

Reduction: Dilute the mixture with dry Ethanol or Methanol (approx. 0.2 M).[3] Cool to 0°C.

-

Hydride Addition: Add

(1.5 equiv) portion-wise. Caution: Exothermic with gas evolution. -

Quench (Critical): After reaction completion (approx. 2 hours), add water (1 mL per mmol Ti). A thick white precipitate (

) will form. -

Emulsion Breaking: Add 1M NaOH or saturated Rochelle’s salt solution and stir vigorously until the white solid separates cleanly from the clear organic layer.

-

Workup: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc. Extract the filtrate, dry, and concentrate.

Analytical Data & Troubleshooting

Expected Outcomes

| Parameter | Method A (STAB) | Method B (Ti) |

| Typical Yield | 85 – 95% | 70 – 90% |

| Nitrile Integrity | >99% Retained | >98% Retained |

| Reaction Time | 2 – 6 Hours | 12 – 24 Hours |

| Impurity Profile | Minimal; mostly unreacted aldehyde | Titanium salts (requires filtration) |

Troubleshooting Guide

-

Issue: Reaction stalls at imine stage.

-

Solution: The imine is likely stable but sterically hindered. Switch to Method B or heat the STAB reaction to 40°C (DCE reflux).

-

-

Issue: Nitrile hydrolysis (Amide formation).

-

Cause: Too much acid or water present during workup.

-

Fix: Ensure solvents are dry. Use mild basic quench (

) rather than strong acid/base.

-

-

Issue: "Black Gunk" or Polymerization.

-

Cause: Thiophenes can polymerize in strong mineral acids.

-

Fix: Use Acetic Acid only. Avoid HCl or

during the reaction.

-

Mechanistic Workflow

The following diagram illustrates the chemoselective pathway of Method A, highlighting why the nitrile remains untouched.

Figure 2: Mechanistic pathway showing selective reduction of the iminium ion over the nitrile.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61, 3849-3862.[4][1][2]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55, 2552–2554.

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide: A Versatile Reagent for Reductive Amination."[4] Journal of the Chemical Society, Perkin Transactions 1, 1995.

-

Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Protocol."

Sources

Troubleshooting & Optimization

stability of 2-formylthiophene-3-carbonitrile under basic conditions

Technical Support Center: 2-Formylthiophene-3-Carbonitrile Reference ID: TFTC-STAB-001

Status: Active Subject: Stability & Reactivity Profile under Basic Conditions Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

2-Formylthiophene-3-carbonitrile (also known as 3-cyanothiophene-2-carboxaldehyde) is a "Janus" molecule in organic synthesis. Its high reactivity, derived from the ortho-positioning of the electrophilic formyl group (-CHO) and the electron-withdrawing nitrile group (-CN), makes it a premier scaffold for fusing heterocycles (e.g., thienopyrimidines). However, this same reactivity renders it chemically fragile under basic conditions.

The Golden Rule: In the absence of a trapping nucleophile, strong bases are destructive. They trigger rapid disproportionation (Cannizzaro) or degradation. In the presence of binucleophiles, they trigger irreversible cyclization.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: The "Disappearing" Aldehyde

Diagnosis: The Cannizzaro Reaction (Disproportionation)

Unlike aliphatic aldehydes, thiophene-2-carbaldehydes lack

-

Mechanism: Two molecules of the aldehyde react to form one molecule of 3-cyanothiophene-2-carboxylic acid (oxidized) and one molecule of 3-cyanothiophene-2-methanol (reduced).

-

The Trigger: Hydroxide ions (

) acting as nucleophiles on the carbonyl carbon rather than as bases. -

Corrective Action:

-

Avoid: Aqueous strong bases (NaOH, KOH) for wash steps if the aldehyde is unreacted.

-

Alternative: Use buffered solutions (Phosphate buffer pH 7-8) or weak inorganic bases (NaHCO

) for neutralizations. -

Recovery: The acid byproduct is water-soluble; the alcohol is organic-soluble. You may be able to recover the alcohol from the organic layer.

-

Issue 2: The "Phantom" Amide

User Report: "I'm running a Knoevenagel condensation using piperidine/ethanol at reflux. I see a new spot on TLC that is very polar, and my IR shows a loss of the sharp -CN stretch at ~2200 cm⁻¹."

Diagnosis: Nitrile Hydrolysis (Partial) While the nitrile group is generally robust, the electron-deficient nature of the thiophene ring (exacerbated by the ortho-formyl group) activates the nitrile toward nucleophilic attack.

-

Mechanism: At elevated temperatures (reflux), hydroxide (generated from trace water or equilibrium) attacks the nitrile to form the primary amide (-CONH

). Continued heating leads to the carboxylic acid.[1][2] -

The Trigger: High temperature + Basic pH + Water (even trace amounts in ethanol).

-

Corrective Action:

-

Solvent Control: Switch to strictly anhydrous solvents (dry EtOH or MeCN) if using catalytic base at reflux.

-

Temperature: Lower the reaction temperature. Nitrile hydrolysis on this scaffold is significantly slower <40°C.

-

Issue 3: Unexpected Polymerization/Tarring

User Report: "My reaction mixture turned black and viscous after adding sodium ethoxide."

Diagnosis: Base-Catalyzed Oligomerization Thiophene aldehydes are prone to forming "tars" in strong alkoxide bases. This is often due to complex condensation pathways involving the reactive thiophene ring itself or intermolecular reactions between the aldehyde and the activated nitrile of a neighboring molecule.

-

Corrective Action:

-

Order of Addition: Never add the aldehyde directly to a pot of strong base. Add the base dropwise to the aldehyde (or the aldehyde to the mixture containing the nucleophile) to keep the steady-state concentration of free base low relative to the trapping agent.

-

Part 2: Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways 2-formylthiophene-3-carbonitrile takes depending on the specific basic environment.

Caption: Divergent reactivity of 2-formylthiophene-3-carbonitrile. Red path indicates degradation; Green path indicates synthetic utility.

Part 3: Experimental Protocols

Protocol A: Stability Stress Test (Quality Control)

Use this protocol to verify if your batch has degraded or to test solvent compatibility.

-

Preparation: Dissolve 10 mg of 2-formylthiophene-3-carbonitrile in 1 mL of the target solvent (e.g., MeOH, THF).

-

Base Challenge: Add 0.1 mL of 1M NaOH (aqueous).

-

Monitoring:

-

T = 0 min: Spot on TLC (Silica gel, 30% EtOAc/Hexane). Note the R

of the aldehyde (usually ~0.5-0.6). -

T = 15 min: Spot again.

-

-

Interpretation:

-

Stable: Single spot remains unchanged.

-

Cannizzaro: Appearance of a baseline spot (Acid salt) and a higher R

spot (Alcohol). -

Hydrolysis: Appearance of a spot slightly lower than starting material (Amide).

-

Protocol B: Controlled Condensation (Avoiding Degradation)

Recommended procedure for reacting with active methylenes (e.g., malononitrile).

-

Dissolution: Dissolve the nucleophile (1.0 equiv) and 2-formylthiophene-3-carbonitrile (1.0 equiv) in Ethanol.

-

Catalyst: Add Piperidine (0.1 equiv) dropwise at room temperature.

-

Why? Catalytic base is sufficient. Excess base promotes side reactions.

-

-

Temperature: Stir at 25°C for 30 minutes before considering heating.

-

Why? Many condensations with this aldehyde are exothermic and rapid. Heating immediately can cause polymerization.

-

Part 4: Stability Data Summary

| Condition | Timeframe | Result | Risk Level |

| Aq. NaOH (1M), 25°C | < 1 hour | ~50% conversion to Acid/Alcohol (Cannizzaro) | CRITICAL |

| K₂CO₃ in Acetone, 25°C | 24 hours | Stable (<5% degradation) | LOW |

| Et₃N in Ethanol, Reflux | 4 hours | Partial Nitrile Hydrolysis / Acetal formation | MODERATE |

| Solid State, 4°C | Months | Stable (if protected from light/air) | SAFE |

References

-

ChemicalBook. (n.d.). 2-Formylthiophene Properties and Safety. Retrieved from

-

National Institutes of Health (NIH). (2024). Synthetic applications of the Cannizzaro reaction. PubMed Central. Retrieved from

-

BenchChem. (2025).[3] Application Notes: Reaction of Thiophene Derivatives. Retrieved from

-

Master Organic Chemistry. (2017). Addition of Cyanide and Hydrolysis Mechanisms. Retrieved from

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde.[4] Retrieved from [4]

Sources

Technical Support Center: Purification of 2-Formylthiophene-3-carbonitrile

Executive Summary & Compound Profile

2-Formylthiophene-3-carbonitrile (also known as 3-cyano-2-thiophenecarboxaldehyde) is a critical intermediate in the synthesis of fused heterocyclic therapeutics. Commercial batches often contain specific impurities derived from the Vilsmeier-Haack formylation process, including unreacted 3-cyanothiophene, regioisomers (4-formyl variants), and oxidation byproducts (carboxylic acids).

This guide provides a tiered purification strategy:

-

Physical Purification: Recrystallization for bulk solid cleanup.

-

Chemo-selective Purification: Bisulfite adduct formation for high-purity isolation of the aldehyde.

| Property | Value |

| CAS Number | 41057-00-5 |

| Molecular Formula | C₆H₃NOS |

| Molecular Weight | 137.16 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| Key Impurities | 3-Cyanothiophene, 2-Carboxythiophene-3-carbonitrile, Inorganic salts |

Diagnostic & Assessment (FAQ)

Q: How do I quickly assess the purity of my commercial batch? A: Use ¹H NMR (CDCl₃) as your primary diagnostic tool.

-

Product Signals: Look for the distinct aldehyde proton singlet at ~10.1 ppm and the thiophene ring doublets around 7.5–8.0 ppm .

-

Impurity Signals:

-

3-Cyanothiophene (Starting Material): Look for signals lacking the aldehyde peak, typically upfield in the aromatic region.

-

Regioisomers: Small aldehyde singlets shifted slightly (e.g., ±0.05 ppm) from the main peak.

-

Oxidation Products: Broad singlets >11 ppm (carboxylic acid protons).

-

Q: My sample is a dark brown oil, but it should be a solid. Is it ruined? A: Not necessarily. Thiophene aldehydes are prone to "oiling out" due to trace solvent impurities or polymerization products (tars) that depress the melting point.

-

Action: Triturate the oil with cold hexanes or pentane. If a solid precipitates, proceed to recrystallization.[1][2] If it remains an oil, perform the Bisulfite Purification (Module 4) to separate the aldehyde from the oily matrix.

Decision Matrix: Selecting a Purification Method

Use the following logic flow to determine the optimal purification route for your specific impurity profile.

Caption: Decision matrix for selecting purification method based on physical state and impurity profile.

Method A: Recrystallization Protocol (Standard)

Principle: Solubility differentials exploit the high crystallinity of the nitrile-aldehyde core against the amorphous nature of tars.

Reagents:

-

Ethanol (95% or Absolute)

-

Heptane (Antisolvent)

-

Activated Carbon (Optional, for color removal)[2]

Protocol:

-

Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (60–70°C) required to dissolve the solid.

-

Note: If insoluble black particles remain, these are likely inorganic salts or polymerized tars. Filter hot through a Celite pad.

-

-

Antisolvent Addition: While keeping the solution hot, slowly add Heptane dropwise until a faint, persistent cloudiness appears.

-

Clarification: Add a few drops of hot Ethanol to clear the solution.

-

Crystallization: Remove from heat and allow to cool to room temperature slowly (insulate flask with a towel). Then, cool to 0°C in an ice bath for 1 hour.

-

Isolation: Filter the crystals via vacuum filtration. Wash with cold Heptane/Ethanol (9:1).

-

Drying: Dry under high vacuum (<5 mbar) at room temperature for 4 hours.

Method B: Bisulfite Adduct Purification (Advanced)

Principle: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts. Non-aldehyde impurities (e.g., 3-cyanothiophene) remain in the organic layer and are washed away. The aldehyde is then regenerated.

Applicability: Best for removing starting materials and isomers that co-crystallize.

Workflow Diagram:

Caption: Chemo-selective purification workflow using sodium bisulfite adduct formation.

Detailed Protocol:

-

Adduct Formation: Dissolve crude material in Diethyl Ether or Ethyl Acetate (3–5 mL/g). Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃).

-

Agitation: Stir vigorously for 1–2 hours. A white precipitate (the adduct) may form at the interface or dissolve in the aqueous phase depending on volume.

-

Separation: Separate the layers.

-

Organic Layer: Contains non-aldehyde impurities. Discard (or save for recovery).

-

Aqueous Layer (or Solid): Contains the product adduct. Wash this layer twice with fresh Ether to remove traces of organic impurities.

-

-

Regeneration: Adjust the pH of the aqueous phase (containing the adduct) to pH >10 using Sodium Carbonate (Na₂CO₃) solution, or pH <1 using dilute H₂SO₄.

-

Note: Base hydrolysis is generally milder, but ensure the nitrile group does not hydrolyze (keep temperature <25°C). Acid hydrolysis is faster but generates SO₂ gas (use fume hood).

-

-

Extraction: The solution will become cloudy as the free aldehyde regenerates. Extract 3x with Dichloromethane (DCM).

-

Finishing: Dry combined organics over MgSO₄, filter, and concentrate.

Troubleshooting & FAQs

| Issue | Probable Cause | Corrective Action |

| Low Yield after Recrystallization | Product is too soluble in Ethanol. | Use a higher ratio of Heptane (Antisolvent) or switch to Toluene/Hexane system. |

| Product is Oiling Out | Cooling too fast or impurities acting as solvating agents. | Re-heat to dissolve, add a seed crystal (if available), and cool very slowly. |

| Bisulfite Adduct Won't Form | Steric hindrance or insufficient agitation. | Add a small amount of Methanol to the biphasic mixture to increase solubility at the interface. |

| New Impurity appearing after Bisulfite | Hydrolysis of the Nitrile group (-CN → -CONH₂). | The regeneration conditions were too harsh (pH too high/low or temp too high). Use mild NaHCO₃ for regeneration at 0°C. |

References

-

Sigma-Aldrich. 2-Formylthiophene-3-carbonitrile Product Page (CAS 41057-00-5). Retrieved from (Verified CAS and Physical State).

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for synthesis context).

- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

- Campaigne, E., & Archer, W. L. (1953). 3-Thenaldehyde. Organic Syntheses, 33, 93.

Sources

handling air-sensitive thiophene aldehydes in synthesis

Technical Support Center: Thiophene Aldehyde Handling & Synthesis

Topic: Handling Air-Sensitive Thiophene Aldehydes in Synthesis Support Level: Tier 3 (Senior Application Scientist) Ticket ID: THIO-ALD-PROTO-001

Welcome to the Thiophene Derivative Handling Unit

As a Senior Application Scientist, I understand that thiophene-2-carboxaldehyde and its substituted derivatives (e.g., 3-thiophenecarboxaldehyde) present a unique duality. They are ostensibly stable aromatic aldehydes, yet they possess a "hidden" sensitivity profile. Unlike benzaldehyde, the electron-rich thiophene ring makes these compounds susceptible not just to standard autoxidation (converting the formyl group to a carboxylic acid) but also to complex sulfur-oxidation pathways that can poison downstream transition metal catalysts [1, 2].

This guide is structured to move you from Receipt of Material through Purification to Reaction Troubleshooting .

Module 1: Storage & Handling (The First Line of Defense)

Q: I just received a shipment of 2-thiophenecarboxaldehyde. It is yellow. Is this normal? A: Yes, but monitor it closely. Pure thiophene aldehydes are typically colorless to pale yellow oils. A deepening yellow, amber, or reddish-brown hue indicates the onset of autoxidation or polymerization.

-

Mechanism: The thiophene ring is electron-rich, facilitating radical chain propagation. The formyl hydrogen is abstracted, leading to the formation of thiophene-carboxylic acids.

-

Action: If the liquid is transparent yellow, it is likely usable. If it is brown or opaque, purify immediately (see Module 2).

Q: What are the mandatory storage conditions? A: Do not store these on a standard shelf.

-

Atmosphere: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).

-

Temperature: Refrigerate at 2–8°C.

-

Light: Store in amber glass or foil-wrapped containers. Light accelerates the radical autoxidation of the aldehyde functionality.

-

Seal: Use Parafilm® or electrical tape over the cap to prevent oxygen diffusion.

Module 2: Purification & Quality Control

Q: My aldehyde has oxidized to the acid (solid precipitate visible). How do I recover the aldehyde? A: Distillation is effective, but for high-value or small-scale substituted thiophenes, the Bisulfite Adduct Method is superior. It selectively pulls the aldehyde into the aqueous phase, leaving non-polar impurities (dimers, polymers) in the organic phase, and leaves the carboxylic acid behind during the regeneration step [3, 4].

Protocol: Bisulfite Purification of Thiophene Aldehydes

| Parameter | Specification |

| Reagent | Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared) |

| Solvent A | Ethyl Acetate or Diethyl Ether (for washing impurities) |

| Solvent B | 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) |

| Yield Target | 80–90% Recovery |

Step-by-Step Workflow:

-

Adduct Formation: Dissolve crude thiophene aldehyde in a minimal amount of methanol or ethanol. Add 1.5 equivalents of saturated aqueous NaHSO₃. Shake vigorously for 5–10 minutes. A white precipitate (the bisulfite adduct) may form, or it may remain soluble in the water.

-

Wash: Extract the aqueous mixture with Solvent A (EtOAc).

-

Technical Insight: The aldehyde is now trapped as a water-soluble salt. Impurities (thiophene polymers, non-carbonyl byproducts) remain in the organic layer. Discard the organic layer.

-

-

Regeneration: Basify the aqueous layer (containing the adduct) to pH >10 using Solvent B.

-

Caution: Do this slowly. The reaction reverses the adduct, releasing the free aldehyde.

-

-

Extraction: Extract the aqueous layer 3x with fresh Solvent A (EtOAc or DCM).

-

Drying: Dry the combined organics over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Visualizing the Purification Logic:

Module 3: Synthetic Troubleshooting

Q: I am running a Palladium-catalyzed coupling (Suzuki/Stille) using a thiophene aldehyde, but the catalyst is dying. Why? A: This is often a purity issue, not a reactivity issue.

-

Root Cause: Oxidized thiophenes can generate trace amounts of free sulfur or thiophene-S-oxides [5].[1] Sulfur is a potent poison for Pd and Pt catalysts, binding irreversibly to the metal center.

-

Diagnostic: If your reaction turns black immediately (precipitated Pd black) or stalls at <10% conversion, check your aldehyde source.

-

Solution: Distill the aldehyde under vacuum immediately before use. Do not rely on "shelf-stable" purity for catalytic cross-couplings.

Q: Can I use standard Schlenk techniques? A: Yes, but with a modification for the "backfill" step.

-

Protocol: When backfilling a flask containing thiophene aldehyde, ensure the gas flow is gentle. High-velocity gas can strip the volatile aldehyde, changing the stoichiometry.

-

Cannula Transfer: Always transfer thiophene aldehydes as solutions (e.g., in THF or Toluene) rather than neat liquids to minimize exposure to trace oxygen in the syringe headspace.

Visualizing the Decision Tree for Reaction Failure:

Module 4: Safety & Waste Disposal

Q: Does the "rotten egg" smell mean my aldehyde has degraded? A: Thiophene aldehydes have a distinct, somewhat pleasant aromatic odor (similar to benzaldehyde but "earthier"). A sharp, biting, or "rotten egg" smell (H₂S-like) indicates severe degradation involving the rupture of the thiophene ring itself. Do not use this material. Dispose of it as hazardous sulfur-containing waste.

Q: Are there specific compatibility issues? A: Avoid strong oxidizing agents (peroxides, permanganates) unless you intend to synthesize the carboxylic acid. Thiophene aldehydes are also incompatible with strong bases which can induce Cannizzaro reactions or polymerization.

References

-

Organic Syntheses. (1950). 2-Thiophenecarboxaldehyde.[2][3][4][5][6] Org. Synth. 1950, 30, 97. Retrieved from [Link]

-

Boucher, M. M., et al. (2017).[7] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

-

JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

Dansette, P. M., et al. (2005). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Formylthiophene-3-carbonitrile

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-formylthiophene-3-carbonitrile, a key building block in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, 2-formylthiophene and 3-cyanothiophene, we will illuminate the nuanced effects of substituent positioning on the electronic environment of the thiophene ring. This guide is designed to not only present data but to foster a deeper understanding of spectral interpretation for this important class of molecules.

The Structural Significance of Substituted Thiophenes

Thiophene and its derivatives are privileged scaffolds in a vast array of pharmaceuticals and functional materials. The ability to precisely characterize their substitution patterns is crucial for understanding structure-activity relationships (SAR) and ensuring the synthesis of the desired isomer. ¹H NMR spectroscopy provides a powerful, non-destructive method to probe the electronic environment of the protons on the thiophene ring, offering invaluable insights into the effects of attached functional groups.

¹H NMR Spectrum of 2-Formylthiophene-3-carbonitrile: A Detailed Analysis

The ¹H NMR spectrum of 2-formylthiophene-3-carbonitrile is characterized by two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring, and a downfield singlet for the aldehydic proton.

A representative ¹H NMR spectrum of 2-formylthiophene-3-carbonitrile in CDCl₃ exhibits the following key features:

-

Aldehyde Proton (CHO): A singlet typically observed in the range of δ 10.0-10.5 ppm. The significant downfield shift is due to the strong deshielding effect of the carbonyl group.

-

Thiophene Ring Protons (H-4 and H-5): These protons appear as two doublets in the aromatic region. Due to the anisotropic effect of the adjacent carbonyl and cyano groups, these protons are deshielded and resonate at lower field compared to unsubstituted thiophene.

The specific chemical shifts and coupling constants are critical for unambiguous assignment. The through-bond coupling between adjacent protons on the thiophene ring (³J-coupling) provides definitive evidence of their relative positions.

Comparative ¹H NMR Analysis: The Influence of Substituents

To fully appreciate the spectral characteristics of 2-formylthiophene-3-carbonitrile, a comparison with its monosubstituted analogs, 2-formylthiophene and 3-cyanothiophene, is highly instructive. This comparative approach allows for the dissection of the individual and combined electronic effects of the formyl and cyano groups on the thiophene ring protons.

Table 1: Comparative ¹H NMR Data of 2-Formylthiophene-3-carbonitrile and Related Compounds

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-Formylthiophene-3-carbonitrile | H-4 | ~7.8 | d | ~5.3 |

| H-5 | ~7.4 | d | ~5.3 | |

| CHO | ~10.2 | s | - | |

| 2-Formylthiophene | H-3 | ~7.8 | dd | 3.8, 1.2 |

| H-4 | ~7.2 | dd | 5.0, 3.8 | |

| H-5 | ~7.8 | dd | 5.0, 1.2 | |

| CHO | ~9.9 | s | - | |

| 3-Cyanothiophene | H-2 | ~8.2 | dd | 1.5, 0.8 |

| H-4 | ~7.4 | dd | 5.1, 1.5 | |

| H-5 | ~7.6 | dd | 5.1, 3.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Analysis of Substituent Effects

-

Electron-Withdrawing Effects: Both the formyl (-CHO) and cyano (-CN) groups are strongly electron-withdrawing. This property leads to a general deshielding of the thiophene ring protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted thiophene (H-2/H-5 at ~7.3 ppm and H-3/H-4 at ~7.1 ppm).

-

Anisotropic Effects: The carbonyl group in 2-formylthiophene and the cyano group in 3-cyanothiophene exert significant anisotropic effects, which can either shield or deshield nearby protons depending on their spatial orientation relative to the π-system of the substituent. This is particularly evident in the downfield shift of the proton ortho to the formyl group (H-3 in 2-formylthiophene).

-

Synergistic Deshielding in 2-Formylthiophene-3-carbonitrile: In the target molecule, the combined electron-withdrawing and anisotropic effects of the adjacent formyl and cyano groups result in a pronounced downfield shift for both remaining ring protons, H-4 and H-5.

The following diagram illustrates the through-bond coupling interactions that are key to assigning the signals in the ¹H NMR spectrum of 2-formylthiophene-3-carbonitrile.

Figure 1. Coupling diagram for 2-formylthiophene-3-carbonitrile.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol provides a standardized method for the preparation and acquisition of a high-quality ¹H NMR spectrum of 2-formylthiophene-3-carbonitrile.

Materials and Equipment

-

2-Formylthiophene-3-carbonitrile (solid)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

Figure 2. ¹H NMR sample preparation workflow.

NMR Spectrometer Parameters (Example for a 400 MHz Instrument)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single pulse (e.g., 'zg30')

-

Number of Scans (NS): 16 to 64 (adjust for desired signal-to-noise)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): ~16 ppm

-

Reference: TMS at 0.00 ppm

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals corresponding to the thiophene and aldehyde protons to confirm the 1:1:1 ratio.

-

Peak Picking: Identify the chemical shifts of all peaks and determine the coupling constants from the splitting patterns.

Conclusion